Natriummalonat-Hydrat

Übersicht

Beschreibung

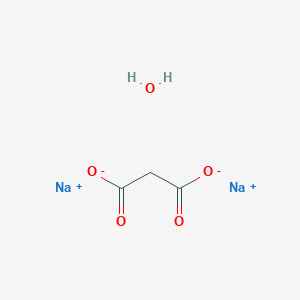

Disodium Propanedioate Hydrate, also known as Disodium Propanedioate Hydrate, is a useful research compound. Its molecular formula is C3H4Na2O5 and its molecular weight is 166.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium Propanedioate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium Propanedioate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kupferchelatisierung

Natriummalonat-Hydrat dient als Komplexbildner für die Bestimmung von Beryllium und Kupfer. Es wird in der Life-Science-Forschung für verschiedene Anwendungen eingesetzt, darunter die Untersuchung von kupferabhängigen Enzymen und Prozessen .

Inhibitor der Succinatdehydrogenase

Es ist bekannt als ein kompetitiver Inhibitor der Succinatdehydrogenase, einem Enzym, das eine entscheidende Rolle im Citratzyklus spielt. Diese Inhibition kann verwendet werden, um Stoffwechselwege und Energieproduktion in Zellen zu untersuchen .

Rolle im symbiotischen Stickstoffstoffwechsel

Malonat kommt natürlich in biologischen Systemen wie Hülsenfrüchten vor, was auf eine mögliche Rolle im symbiotischen Stickstoffstoffwechsel hindeutet. Diese Anwendung ist für die Forschung in der Pflanzenbiologie und Landwirtschaft von Bedeutung .

Studien zur Gehirnentwicklung

Das Vorhandensein von Malonat im sich entwickelnden Rattenhirn deutet darauf hin, dass es eine Rolle bei der Gehirnentwicklung spielen könnte. Dies macht es zu einer wichtigen Verbindung für die neurologische Forschung .

Verbesserte Entsalzungsleistung

this compound wurde in der Umweltwissenschaft eingesetzt, insbesondere in der Wasserforschung, wo es mit Eisen komplexiert wird, um die kontinuierliche Entsalzungsleistung zu verbessern .

Wirkmechanismus

Target of Action

Sodium malonate hydrate primarily targets beryllium and copper . It acts as a complexing agent , binding to these elements and facilitating their determination in various biochemical assays .

Mode of Action

The compound interacts with its targets (beryllium and copper) through a process known as chelation . This involves the formation of multiple bonds between the sodium malonate hydrate and the target element, resulting in a stable complex . Additionally, it is recognized to function as a proton acceptor , leading to speculation that it may act as a catalyst in diverse biochemical reactions .

Biochemical Pathways

Sodium malonate hydrate is known to play a role in the malonate metabolism pathway . It is a three-carbon dicarboxylic acid and is recognized as a competitive inhibitor of succinate dehydrogenase , an enzyme involved in the citric acid cycle . This suggests that sodium malonate hydrate may have significant effects on energy production and other downstream metabolic processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium malonate hydrate is currently limited. Given its use in biochemical research, it is likely that these properties would be influenced by factors such as the route of administration, the concentration used, and the specific experimental conditions .

Result of Action

The chelation of beryllium and copper by sodium malonate hydrate can facilitate the determination of these elements in biochemical assays . Additionally, its role as a competitive inhibitor of succinate dehydrogenase may impact energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of sodium malonate hydrate can be influenced by various environmental factors. These may include the pH of the solution, the presence of other ions or compounds, and the temperature . As such, these factors should be carefully controlled during biochemical assays to ensure accurate and reliable results .

Biochemische Analyse

Biochemical Properties

Sodium malonate hydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle . This interaction alters the normal functioning of the enzyme, thereby influencing the biochemical reactions within the cell .

Cellular Effects

The effects of sodium malonate hydrate on cells are diverse and depend on the type of cell and the cellular processes involved. For example, in yeast cells, sodium malonate hydrate has been shown to augment the damaging effect of heat shock on the yeasts utilizing glucose (or other sugars) by means of oxidative phosphorylation . It does not influence, and sometimes even improves, the thermotolerance of the yeasts utilizing glucose through fermentation .

Molecular Mechanism

The molecular mechanism of action of sodium malonate hydrate involves its binding interactions with biomolecules and its impact on enzyme activity and gene expression. As a competitive inhibitor of succinate dehydrogenase, sodium malonate hydrate binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of sodium malonate hydrate can change over time in laboratory settings. For instance, in yeast cells subjected to heat shock, the damaging effect of sodium malonate hydrate was observed to increase over time

Dosage Effects in Animal Models

The effects of sodium malonate hydrate can vary with different dosages in animal models. For instance, in a mouse model of myocardial infarction, a single infusion of sodium malonate hydrate (16 mg/kg/min for 10 min) upon reperfusion gave a significant cardioprotective effect

Metabolic Pathways

Sodium malonate hydrate is involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction can affect metabolic flux and metabolite levels within the cell. The specific details of these effects and the potential interactions with other enzymes or cofactors require further study.

Biologische Aktivität

Disodium propanedioate hydrate, commonly known as sodium malonate hydrate, is a compound with significant biological activity, particularly in biochemical research and metabolic studies. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₃H₄Na₂O₅

- Molecular Weight : 166.04 g/mol

- Purity : Typically around 95%

Disodium propanedioate hydrate primarily acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the citric acid cycle. The inhibition occurs as the compound binds to the active site of SDH, preventing the substrate succinate from binding. This interaction leads to altered metabolic pathways and can affect cellular respiration and energy production.

Target Enzymes and Pathways

- Succinate Dehydrogenase : Inhibition affects the citric acid cycle.

- Malonate Metabolism Pathway : Engages in various biochemical reactions involving malonate derivatives.

Biological Effects

-

Cellular Impact :

- In yeast cells, sodium malonate has been shown to exacerbate heat shock damage by enhancing oxidative stress during glucose metabolism.

- In mammalian models, it has demonstrated cardioprotective effects during myocardial infarction when administered at specific dosages (16 mg/kg/min for 10 min) upon reperfusion.

-

Dosage Variability :

- The effects can vary significantly with dosage. Higher concentrations may lead to increased toxicity or metabolic disruption in different cell types.

-

Temporal Effects :

- The biological activity of sodium malonate can change over time, indicating that prolonged exposure may lead to cumulative effects on cellular function.

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

The pharmacokinetic profile of disodium propanedioate hydrate remains under-researched. However, its absorption and distribution are likely influenced by the route of administration and experimental conditions. The compound's solubility in aqueous solutions facilitates its use in various biochemical assays.

Eigenschaften

IUPAC Name |

disodium;propanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYRMMIDZWSKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370603 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26522-85-0 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.